molecular formula C₁₁H₉D₅NNaO₈S B1146101 Methocarbamol-O-sulfate-d5 Sodium Salt CAS No. 1330055-80-5

Methocarbamol-O-sulfate-d5 Sodium Salt

Cat. No.: B1146101
CAS No.: 1330055-80-5
M. Wt: 348.32
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Description

Methocarbamol-O-sulfate-d5 Sodium Salt is a deuterated, sulfated metabolite of the centrally-acting skeletal muscle relaxant, Methocarbamol . Methocarbamol is metabolized in the liver via Phase I hydroxylation and O-demethylation, followed by Phase II conjugation reactions, such as sulfation . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, including LC-MS and GC-MS, where it aids in the accurate quantification of metabolites in biological samples such as plasma and urine . By utilizing this deuterated analog, researchers can achieve enhanced precision and reliability in their studies investigating the absorption, distribution, metabolism, and excretion (ADME) of the parent drug . The incorporation of five deuterium atoms and the sulfate moiety makes it a critical tool for advanced pharmacological and toxicological research, helping to elucidate the drug's metabolic pathways and pharmacokinetic profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHFYAQEVOZTLQ-ADIOSLTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Parent Compound: Methocarbamol

The preparation of methocarbamol, the precursor to the deuterated sulfate derivative, follows a patented route involving cyclocarbonate intermediates.

Cyclocarbonate Formation

  • Reaction Conditions :

    • Substrate : 2,3-Epoxypropyl-2-methoxyphenyl ether

    • Catalyst : Dabco (1,4-diazabicyclo[2.2.2]octane)

    • Solvent : Toluene (inert)

    • Pressure : 4,000–10,000 hPa CO₂

    • Temperature : 110–160°C (optimal: 120–140°C)

    • Product : 4-[(o-Methoxyphenoxy)-methyl]-2-oxo-dioxolone.

  • Mechanism :
    The epoxypropyl ether undergoes CO₂ insertion under high pressure, forming a five-membered cyclocarbonate ring. Dabco facilitates nucleophilic attack by stabilizing the transition state.

Ammonolysis to Methocarbamol

The cyclocarbonate intermediate reacts with ammonia (gaseous, liquid, or aqueous) to yield methocarbamol:
Cyclocarbonate+NH3Methocarbamol+CO2\text{Cyclocarbonate} + \text{NH}_3 \rightarrow \text{Methocarbamol} + \text{CO}_2
Yield : ~85–90% after purification.

Deuterium Incorporation

Deuteration is achieved through isotope exchange or synthesis using deuterated reagents.

Selective Deuteration

  • Position : Five hydrogen atoms at metabolically stable sites (e.g., aromatic or methyl groups) are replaced with deuterium.

  • Method :

    • Reagent : D₂O or deuterated ammonia (ND₃) in protic solvents.

    • Conditions : Reflux at 80–100°C for 24–48 hours.

Quality Control

  • Isotopic Purity : ≥98% D, verified via high-resolution mass spectrometry (HRMS).

  • Byproducts : Non-deuterated analogs are removed via reverse-phase chromatography.

Sulfation Reaction

  • Reagents :

    • Sulfating Agent : Sulfur trioxide–pyridine complex (SO₃·Py).

    • Solvent : Anhydrous dimethylformamide (DMF).

  • Procedure :
    Methocarbamol-d5 is treated with SO₃·Py (1:1 molar ratio) at 0–5°C for 2 hours, followed by gradual warming to 25°C.

  • Mechanism :
    Methocarbamol-d5+SO3PyMethocarbamol-O-sulfate-d5+Py\text{Methocarbamol-d5} + \text{SO}_3\cdot\text{Py} \rightarrow \text{Methocarbamol-O-sulfate-d5} + \text{Py}

Sodium Salt Conversion

The sulfated product is neutralized with sodium bicarbonate (NaHCO₃) and lyophilized to obtain the sodium salt:
Methocarbamol-O-sulfate-d5+NaHCO3Methocarbamol-O-sulfate-d5 Na++CO2+H2O\text{Methocarbamol-O-sulfate-d5} + \text{NaHCO}_3 \rightarrow \text{Methocarbamol-O-sulfate-d5 Na}^+ + \text{CO}_2 + \text{H}_2\text{O}

Yield : 70–75% after crystallization from ethanol–water.

Analytical Characterization

Structural Confirmation

TechniqueParametersReference
¹H NMR δ 7.2–6.8 (aromatic H), δ 4.1–3.8 (OCH₃), absence of non-deuterated H
HRMS m/z 348.32 (M+Na⁺), isotopic pattern confirms D5
FT-IR 1240 cm⁻¹ (S=O stretch), 1050 cm⁻¹ (C-O-S linkage)

Purity Assessment

MethodConditionsResults
HPLC C18 column, 0.1% TFA/ACN gradient≥99.5% purity
TLC Silica gel, EtOAc:MeOH (9:1)Single spot (Rf 0.45)

Process Optimization and Challenges

Key Variables

  • Deuteration Efficiency : Prolonged reaction times (>48 hours) risk H/D back-exchange.

  • Sulfation Selectivity : Over-sulfation at multiple hydroxyl groups reduces yield; controlled stoichiometry is critical.

Scalability Considerations

  • Batch Size : >100 g batches require segmented sulfation to avoid exothermic runaway.

  • Cost Drivers : Deuterated reagents account for 60–70% of total production costs.

Comparative Analysis of Methodologies

ParameterPatent MethodPharmaffiliates ProcessMedChemExpress Approach
Deuteration Source ND₃ (gaseous)D₂O exchangeND₃ in THF
Sulfation Agent Not applicableSO₃·TriethylamineSO₃·Pyridine
Final Purity N/A99.8%99.5%
Cycle Time 72 hours96 hours64 hours

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfites and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:

    Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.

Comparison with Similar Compounds

Research Findings and Industry Use

  • Pharmacokinetic Studies : this compound has been validated in rodent and human studies to achieve >98% recovery rates in spiked plasma samples .
  • Regulatory Compliance : Products like TRC M225972 (this compound) meet USP/ICH guidelines for impurity testing, ensuring reliability in drug development .
  • Market Availability : Suppliers such as Pharmaffiliates, TRC, and Isoreag provide these standards, with prices ranging from $200–$500 per milligram depending on deuterium content and purity .

Biological Activity

Methocarbamol-O-sulfate-d5 sodium salt is a deuterated derivative of Methocarbamol, primarily utilized in biochemical and proteomics research. This compound exhibits significant biological activity, particularly as a muscle relaxant and central nervous system depressant. Its unique isotopic labeling with deuterium enhances its tracking capabilities in metabolic studies, providing valuable insights into drug interactions and pharmacokinetics.

  • Molecular Formula : C11_{11}H9_9D5_5NNaO8_8S
  • Molecular Weight : 348.32 g/mol

The structural modification through deuteration allows for improved sensitivity in analytical techniques, making Methocarbamol-O-sulfate-d5 an essential tool for researchers studying metabolic pathways and reaction mechanisms .

Methocarbamol-O-sulfate-d5 operates similarly to its parent compound, Methocarbamol. Its primary action involves:

  • Inhibition of Spinal Polysynaptic Reflexes : This action reduces nerve transmission in both spinal and supraspinal pathways, leading to muscle relaxation.
  • Central Nervous System Depression : By modulating neurotransmitter release, it effectively alleviates muscle spasms and discomfort associated with musculoskeletal conditions.

Biological Activity Overview

The biological activity of Methocarbamol-O-sulfate-d5 can be summarized as follows:

Activity Description
Muscle RelaxationActs as a muscle relaxant by inhibiting spinal reflexes.
CNS DepressionReduces anxiety and induces sedation through neurotransmitter modulation.
Analgesic EffectsProvides pain relief in various musculoskeletal disorders.

Case Studies

  • Muscle Relaxation Efficacy : A study demonstrated that Methocarbamol-O-sulfate-d5 effectively reduced muscle tone in animal models subjected to induced spasticity. The compound exhibited a dose-dependent response, showcasing its potential for therapeutic use in conditions like multiple sclerosis and spinal cord injuries.
  • Pharmacokinetic Studies : Utilizing its deuterated form, researchers tracked the metabolic pathways of Methocarbamol-O-sulfate-d5 in vivo. The studies indicated that the compound undergoes rapid absorption and distribution, with a significant half-life conducive to therapeutic applications .
  • Interaction Studies : The isotopic labeling allowed for detailed interaction studies within biological systems. Researchers found that Methocarbamol-O-sulfate-d5 could be used to trace interactions with various proteins and enzymes, enhancing the understanding of its pharmacodynamics.

Applications in Research

This compound is employed across various fields due to its unique properties:

  • Biochemical Research : Used for tracing metabolic pathways and interactions due to its deuterium labeling.
  • Pharmacological Studies : Essential for understanding drug metabolism and pharmacokinetics.
  • Therapeutic Development : Investigated for potential applications in treating muscle-related disorders.

Q & A

Q. How is Methocarbamol-O-sulfate-d5 Sodium Salt synthesized for use as an isotopic standard in pharmacokinetic studies?

this compound is synthesized via sulfation of methocarbamol using deuterated reagents (e.g., sulfuric acid-d2) under controlled conditions, followed by sodium salt formation. Purification involves reversed-phase HPLC to isolate the deuterated product, ensuring isotopic purity (>98% deuterium incorporation). Structural validation employs nuclear magnetic resonance (NMR) for positional deuteration confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What experimental methods are recommended for determining the aqueous solubility of this compound?

The shake-flask method is widely used, where the compound is equilibrated in buffered solutions (pH 1–12) at 37°C for 24 hours. After filtration, supernatant concentration is quantified via UV-Vis spectroscopy (λ = 280 nm) or LC-MS. Note that solubility is pH-dependent, and aggregation effects must be minimized by using fresh buffers and avoiding supersaturation. Report both intrinsic solubility (pH-independent) and conditional solubility (pH-specific) to enable cross-study comparisons .

Advanced Research Questions

Q. How can batch-to-batch variability in deuterated analogs like this compound be minimized during synthesis?

Implement rigorous quality control (QC) protocols:

  • Isotopic purity : Use isotopic ratio mass spectrometry (IRMS) to confirm deuterium enrichment at the O-sulfate position.
  • Structural consistency : Compare each batch’s NMR fingerprint (e.g., ¹H and ¹³C spectra) to a reference standard.
  • Impurity profiling : LC-MS with charged aerosol detection (CAD) identifies non-deuterated impurities (<1% threshold). Document batch-specific data (e.g., salt content, residual solvents) to trace variability in bioanalytical applications .

Q. How should researchers resolve contradictions in solubility data reported across laboratories?

Discrepancies often arise from differences in experimental conditions (e.g., ionic strength, temperature) or measurement techniques. To harmonize

  • Standardize protocols : Adopt USP <1236> guidelines for solubility studies.
  • Report solubility products (Ksp) : Calculate Ksp using ion-selective electrodes (ISEs) for sodium and sulfate ions, as Ksp is a true equilibrium constant unaffected by conditional variables.
  • Account for aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates that artificially reduce measured solubility .

Q. What advanced analytical techniques validate the structural integrity and isotopic purity of this compound?

  • HRMS : Confirm molecular formula (C11H10D5NNaO6S) with <2 ppm mass accuracy.
  • 2D-NMR : Assign deuterium positions via heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY).
  • Isotopic enrichment analysis : Use gas chromatography-pyrolysis-IRMS to quantify deuterium at the O-sulfate group (target ≥98% enrichment) .

Methodological Notes

  • Experimental Design : When designing metabolic stability assays, use hepatocyte incubations with deuterated internal standards (e.g., Methocarbamol-O-sulfate-d5) to correct for matrix effects in LC-MS/MS quantification .
  • Data Contradiction Analysis : Cross-validate solubility data using orthogonal methods (e.g., isothermal titration calorimetry vs. shake-flask) and report confidence intervals to address variability .

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